molecular formula C17H20N6O3S B2988021 2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034371-14-5

2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Cat. No. B2988021
CAS RN: 2034371-14-5
M. Wt: 388.45
InChI Key: DJFGXOVDKNACPC-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, a benzenesulfonamide moiety, and a methoxy group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the triazolopyridazine ring and the attachment of the pyrrolidinyl, methoxy, and benzenesulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, triazolopyridazine, and benzenesulfonamide rings. The exact structure would need to be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Antitubercular Activity

This compound has been studied for its potential as an antitubercular agent. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that analogs of pyrazine and pyrazinamide can exhibit higher anti-TB activity .

Drug Discovery and Development

As a heterocyclic compound with a sulfonamide group, it serves as a versatile scaffold in drug discovery. Its molecular structure allows for the development of new molecules with potential therapeutic effects .

Inhibitory Activity on Nuclear Receptors

The pyrrolidine moiety in the compound’s structure is significant in medicinal chemistry. Compounds with this feature have shown inhibitory activity on nuclear receptors like RORγt, which are implicated in various diseases .

Pharmacokinetics

Compounds with similar structures have been evaluated for their pharmacokinetic properties, such as oral bioavailability and systemic exposure. These studies are crucial for determining the dosage and efficacy of potential drugs .

Synthesis of Derivatives

The compound’s structure allows for the synthesis of various derivatives, which can be screened for biological activity. This process is essential for identifying new compounds with improved efficacy and safety profiles .

Chemical Building Blocks

It can act as a chemical building block for the synthesis of more complex molecules. Its molecular framework is useful in constructing compounds for further pharmacological testing .

Cytotoxicity Evaluation

Research on similar compounds includes evaluating their cytotoxicity on human cells, such as HEK-293 cells. This is a critical step in drug development to ensure that the compounds are non-toxic to human cells .

Molecular Docking Studies

Molecular docking studies are performed to understand the interactions of such compounds with their target proteins. These studies help in the rational design of new drugs with desired biological activities .

properties

IUPAC Name

2-methoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-26-13-6-2-3-7-14(13)27(24,25)18-12-17-20-19-15-8-9-16(21-23(15)17)22-10-4-5-11-22/h2-3,6-9,18H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFGXOVDKNACPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

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